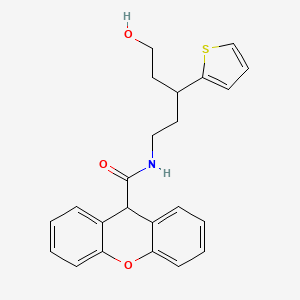

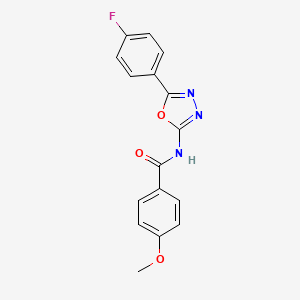

![molecular formula C16H17BrN4O B3002696 8-(4-bromobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2195941-29-6](/img/structure/B3002696.png)

8-(4-bromobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 8-azabicyclo[3.2.1]octane derivatives has been explored through innovative approaches in recent studies. One method involves the generation of α-acylamino radicals from 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidines, followed by a radical translocation reaction mediated by Bu3SnH. This process results in cyclisation to form the desired azabicyclic compounds. The regiochemistry of the cyclisation, yielding either a 5-exo or a 6-endo product, can be influenced by substituents on the prop-2-enyl group and the pyrrolidine ring. This method has been shown to produce 8-azabicyclo[3.2.1]octane with a 30% yield, alongside other cyclisation products .

Molecular Structure Analysis

The molecular structure of 8-azabicyclo[3.2.1]octane compounds can be complex, with potential for various substituents affecting the overall configuration. The synthesis process can lead to diastereoisomeric mixtures, which are significant in determining the physical and chemical properties of the compounds. X-ray crystallography has been utilized to characterize the structure of related azabicyclic compounds, providing insights into the stereochemistry and functional group orientation .

Chemical Reactions Analysis

Azabicyclic compounds can undergo a range of chemical reactions. For instance, the use of 1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane tribromide has been investigated for the bromination of phenols under mild conditions, yielding brominated phenols with good to excellent yields. This demonstrates the potential for azabicyclic structures to act as reagents in organic synthesis, offering a pathway to functionalize aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-azabicyclo[3.2.1]octane derivatives are influenced by their molecular structure. The presence of substituents such as bromobenzoyl and triazolyl groups can impact the compound's reactivity, solubility, and stability. The synthesis methods described in the literature often yield products with varying degrees of purity and diastereomeric ratios, which can further affect the properties of the compounds. The cyclisation process and the presence of functional groups permit specific reactions at different positions on the azabicyclic ring, allowing for the synthesis of novel functionalised compounds .

科学的研究の応用

Catalytic Synthesis

- Bis-bromine-1,4-diazabicyclo[2.2.2]octane, a related compound, is an effective catalyst in synthesizing dibenzo[a,j]xanthenes, showing potential in catalysis and synthesis applications (Ghasemnejad-Bosra & Forouzani, 2011).

Organic Synthesis

- 1,4-Diazabicyclo[2.2.2]octane is used in the one-pot synthesis of pyrazolo[1,2-a][1,2,4]triazole derivatives, suggesting its role in organic synthesis processes (Azarifar, Nejat-Yami, & Zolfigol, 2013).

Tropane Alkaloids Synthesis

- The 8-azabicyclo[3.2.1]octane scaffold is key in the synthesis of tropane alkaloids, highlighting its importance in creating biologically active compounds (Rodríguez et al., 2021).

Heterocyclic Chemistry

- 2,8-Diheterobicyclo[3.2.1]octanes, similar in structure, are significant in the synthesis of biologically active natural products, indicating their value in medicinal chemistry and natural product synthesis (Flores & Díez, 2014).

Method Development in Medicinal Chemistry

- The synthesis method for azabicyclo[3.2.1]octanes, like the target compound, provides insights into creating novel compounds for medicinal research (Armstrong & Bergmeier, 2017).

Nanocatalysis

- Nano-sized catalysts using diazabicyclooctane structures are utilized in the synthesis of quinazolinones, revealing their potential in nanocatalysis (Goli-Jolodar & Shirini, 2017).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(4-bromophenyl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN4O/c17-12-3-1-11(2-4-12)16(22)21-13-5-6-14(21)10-15(9-13)20-8-7-18-19-20/h1-4,7-8,13-15H,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHWTUHTGJHXET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)Br)N4C=CN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

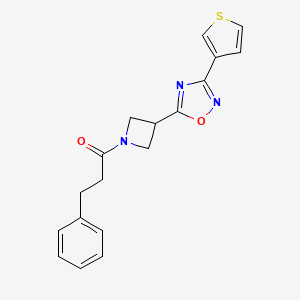

![1-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzotriazole](/img/structure/B3002617.png)

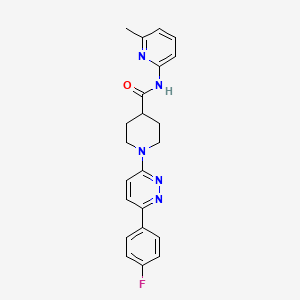

![3-(4-methoxyphenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)propan-1-one](/img/structure/B3002618.png)

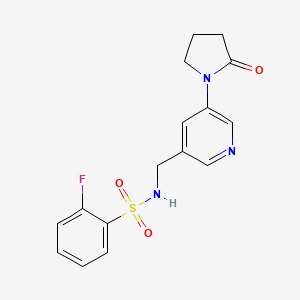

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B3002623.png)

![3-[(2,4-Dichlorophenyl)methylsulfanyl]-4-ethyl-5-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]-1,2,4-triazole](/img/structure/B3002624.png)

![1-allyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B3002629.png)

![2,4-Dimethyl-6-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B3002630.png)

![3-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B3002634.png)

![N-(dimethylaminomethylidene)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B3002635.png)